7-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
The compound 7-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a triazolopyrimidine derivative characterized by a fused pyrido-triazolo-pyrimidinone core. Its structure includes a 5-methoxyindole moiety linked via an ethyl chain to the nitrogen at position 7 of the heterocyclic system, along with a methyl group at position 2.
For instance, fusion reactions involving aminotriazoles, carbonyl derivatives, and aldehydes in polar aprotic solvents (e.g., DMF) are common, as demonstrated in the synthesis of related compounds .
Properties
Molecular Formula |
C20H18N6O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
11-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C20H18N6O2/c1-12-23-20-22-11-16-18(26(20)24-12)6-8-25(19(16)27)7-5-13-10-21-17-4-3-14(28-2)9-15(13)17/h3-4,6,8-11,21H,5,7H2,1-2H3 |
InChI Key |
PFRYLRPXWPPGEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CCC4=CNC5=C4C=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The subsequent steps involve the formation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
7-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:
Biology: The compound’s potential biological activities make it a candidate for studying cellular processes and interactions.
Medicine: It may have therapeutic potential due to its structural similarity to biologically active compounds.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 7-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing cellular signaling pathways. The compound’s effects are mediated through its ability to modulate these interactions, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolopyrimidine derivatives exhibit significant structural diversity, with variations in substituents profoundly influencing their physicochemical and biological properties. Below is a comparative analysis of the target compound and its analogs:
Key Observations:
Substituent Effects :
- Methoxy vs. Chloro Groups : The target compound’s 5-methoxyindole substituent likely improves solubility compared to the chloro-substituted analog in , which may enhance bioavailability .
- Alkyl Chains : Compound 32’s hexyl chain () could increase lipophilicity and membrane penetration compared to the target compound’s methyl group .
Synthetic Efficiency: Ionic liquids (e.g., BMIM-PF6 in ) improve reaction yields and reduce side products compared to traditional solvents like DMF . Methanol crystallization () ensures high purity but may limit scalability due to solvent volume requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
